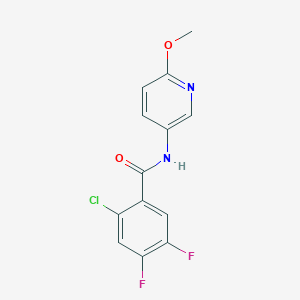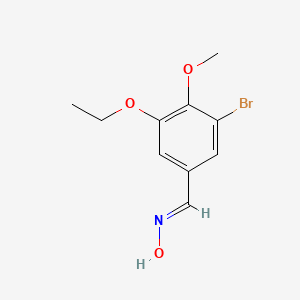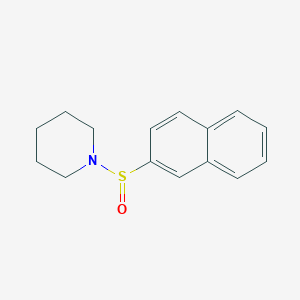
1-Naphthalen-2-ylsulfinylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-2-ylsulfinylpiperidine is a compound that combines the structural features of naphthalene and piperidine Naphthalene is a bicyclic aromatic hydrocarbon, while piperidine is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylsulfinylpiperidine can be synthesized through several methods. One common approach involves the reaction of 2-naphthalenesulfinyl chloride with piperidine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chloride by the piperidine nitrogen.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-ylsulfinylpiperidine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone (-SO2-) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide (-S-) using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: 1-Naphthalen-2-ylsulfonylpiperidine.
Reduction: 1-Naphthalen-2-ylsulfanylpiperidine.
Substitution: Various substituted naphthalenes, depending on the electrophile used.
Scientific Research Applications
1-Naphthalen-2-ylsulfinylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylsulfinylpiperidine involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s aromatic and heterocyclic moieties may interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1-Naphthalen-2-ylsulfonylpiperidine: Similar structure but with a sulfone group instead of a sulfinyl group.
1-Naphthalen-2-ylsulfanylpiperidine: Similar structure but with a sulfide group instead of a sulfinyl group.
2-Naphthalenesulfonic acid: Contains a sulfonic acid group on the naphthalene ring.
Uniqueness: 1-Naphthalen-2-ylsulfinylpiperidine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of naphthalene and piperidine moieties also contributes to its versatility in various applications.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfinylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-18(16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMMAKJRFZOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5586713.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5586728.png)
![2-(3-fluoro-4-hydroxyphenyl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone](/img/structure/B5586734.png)
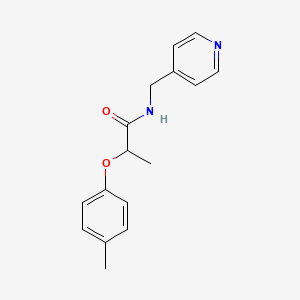
![N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5586746.png)
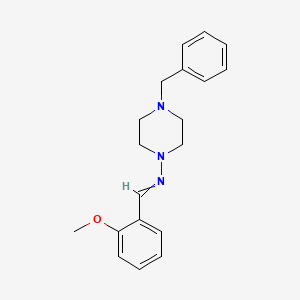
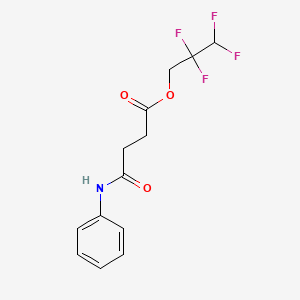
![N-[(3R,4S)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5586761.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
